(α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te (α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te
Brand Name: Vulcanchem
CAS No.: 862778-56-1
VCID: VC0146460
InChI: InChI=1S/C73H129N7O21/c1-65(2,3)93-56(84)44-78(45-57(85)94-66(4,5)6)50(62(90)99-71(19,20)21)30-33-53(81)75-39-29-40-77(55(83)35-32-52(64(92)101-73(25,26)27)80(48-60(88)97-69(13,14)15)49-61(89)98-70(16,17)18)43-42-76(38-28-36-74-37-41-75)54(82)34-31-51(63(91)100-72(22,23)24)79(46-58(86)95-67(7,8)9)47-59(87)96-68(10,11)12/h50-52,74H,28-49H2,1-27H3/t50-,51-,52-/m0/s1
SMILES: CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCNCCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Molecular Formula: C73H129N7O21
Molecular Weight: 1440.863

(α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te

CAS No.: 862778-56-1

Reference Standards

VCID: VC0146460

Molecular Formula: C73H129N7O21

Molecular Weight: 1440.863

(α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te - 862778-56-1

CAS No. 862778-56-1
Product Name (α1S,α4S,α8S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-te
Molecular Formula C73H129N7O21
Molecular Weight 1440.863
IUPAC Name tert-butyl (2S)-5-[4,8-bis[(4S)-4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate
Standard InChI InChI=1S/C73H129N7O21/c1-65(2,3)93-56(84)44-78(45-57(85)94-66(4,5)6)50(62(90)99-71(19,20)21)30-33-53(81)75-39-29-40-77(55(83)35-32-52(64(92)101-73(25,26)27)80(48-60(88)97-69(13,14)15)49-61(89)98-70(16,17)18)43-42-76(38-28-36-74-37-41-75)54(82)34-31-51(63(91)100-72(22,23)24)79(46-58(86)95-67(7,8)9)47-59(87)96-68(10,11)12/h50-52,74H,28-49H2,1-27H3/t50-,51-,52-/m0/s1
Standard InChIKey OAYGKFKKVVWTMW-VPMCDZTMSA-N
SMILES CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCNCCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Synonyms (αS,α’S,α’’S)-α,α’,α’’-Tris[bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-δ,δ’,δ’’-trioxo-1,4,8,11-tetraazacyclotetradecane-1,4,8-tripentanoic Acid Tris(1,1-dimethylethyl) Ester
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator